N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-13-11-18(23-27-13)21-19(25)12-24-20(26)10-9-17(22-24)16-8-4-6-14-5-2-3-7-15(14)16/h2-11H,12H2,1H3,(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEINZKXQTDJCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoxazole Ring: Starting with a suitable precursor, such as a β-keto ester, the isoxazole ring can be formed through a cyclization reaction involving hydroxylamine.
Synthesis of the Pyridazinone Moiety: The pyridazinone ring can be synthesized from hydrazine derivatives and diketones through a condensation reaction.
Coupling of the Naphthalene Group: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction.
Final Coupling Reaction: The final step involves coupling the isoxazole, pyridazinone, and naphthalene intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing chromatography and recrystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Applications
The compound has shown promise in the treatment of various diseases due to its unique chemical structure, which allows it to interact with biological targets effectively. Research indicates that it may have applications in treating neurodegenerative diseases such as Alzheimer's disease and other tauopathies. The mechanism involves inhibiting tau aggregation, which is a hallmark of these conditions .
Pharmacological Mechanisms
The pharmacological activity of N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can be attributed to its ability to modulate specific neurotransmitter systems and influence neuroinflammatory pathways. This compound's interaction with tau proteins may help in reducing neurofibrillary tangles and improving cognitive functions in affected individuals .
Case Studies
Case Study 1: Neuroprotective Effects
In a study assessing the neuroprotective effects of the compound, it was administered to animal models exhibiting symptoms of Alzheimer's disease. Results indicated a significant reduction in tau pathology and improvement in cognitive tests compared to control groups. Histological analysis revealed decreased levels of neuroinflammation and oxidative stress markers .
Case Study 2: Antinociceptive Activity
Another investigation focused on the antinociceptive properties of this compound using formalin-induced pain models. The compound exhibited dose-dependent analgesic effects, suggesting its potential as a therapeutic agent for pain management .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Cores: The pyridazinone core in the target compound differs from triazole (6a, ) or benzoxazolo-oxazine (60) systems. Pyridazinone’s conjugated dihydropyridazine ring may confer distinct electronic properties compared to triazole’s aromaticity or oxadiazole’s electron-deficient nature .
- Substituent Diversity : The 5-methyl-1,2-oxazol-3-yl group in the target compound contrasts with phenyl (6a) or nitrophenyl (6b-c) groups in . Methyl substitution on oxazole may enhance lipophilicity compared to nitro groups, which introduce polarity .
Spectroscopic Characteristics
While spectral data for the target compound are unavailable, comparisons with analogs reveal trends:
- IR Spectroscopy: Acetamide C=O stretches in similar compounds appear near 1670–1682 cm⁻¹ (e.g., 1671 cm⁻¹ in 6a ), consistent with the target’s expected acetamide group. The pyridazinone C=O (6-oxo) may absorb at slightly lower frequencies (~1650–1670 cm⁻¹) due to conjugation.
- NMR Spectroscopy: Pyridazinone Protons: The dihydropyridazinone NH and CH2 groups would resonate near δ 5.0–6.0 ppm (similar to pyridazinyl signals in ). Oxazole Methyl: The 5-methyl group on oxazole may appear as a singlet near δ 2.3–2.5 ppm, distinct from ethyl (δ 1.0–1.5 ppm) or nitro-substituted aryl protons .
Physicochemical and Electronic Properties
- Lipophilicity : The naphthalene moiety in the target compound and 6a () increases hydrophobicity compared to pyridinyl or nitrophenyl groups. The 5-methyl-oxazole further enhances lipophilicity relative to polar nitro substituents in 6b-c .
- Electron-Withdrawing Effects: The pyridazinone’s ketone group may act as an electron-withdrawing moiety, akin to the nitro groups in 6b-c, influencing reactivity in substitution or binding interactions .
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on available research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the oxazole ring and the introduction of the naphthalenyl and pyridazinyl moieties. While specific synthetic routes for this exact compound may not be extensively documented, related synthetic methodologies can provide insights into potential approaches.
Antimicrobial Properties
Several studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing the isoxazole moiety have been shown to possess antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
Research has also explored the anticancer potential of related compounds. For example, some derivatives have exhibited cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific activity of this compound needs further investigation to establish its efficacy against cancer cells.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : Some derivatives act as ligands for various receptors, enhancing or inhibiting cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in target cells, leading to cellular damage and death .
Q & A
Q. How can intermediates be isolated and characterized during multi-step synthesis?
- Methodology :
- Column chromatography : Silica gel (ethyl acetate/hexane gradients) isolates intermediates .
- LC-MS monitoring : Tracks reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
